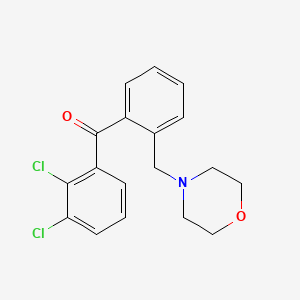

2,3-Dichloro-2'-morpholinomethyl benzophenone

Description

BenchChem offers high-quality 2,3-Dichloro-2'-morpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-2'-morpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-16-7-3-6-15(17(16)20)18(22)14-5-2-1-4-13(14)12-21-8-10-23-11-9-21/h1-7H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEUDOSQAVCHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643557 | |

| Record name | (2,3-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-98-6 | |

| Record name | (2,3-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Convergent Synthesis of Tazemetostat: A Technical Guide to the Strategic Role of 2,3-Dichloro-2'-morpholinomethyl benzophenone

Abstract

Tazemetostat (Tazverik®), a first-in-class, orally bioavailable small-molecule inhibitor of the histone methyltransferase EZH2, has emerged as a significant therapeutic agent in the treatment of certain hematologic and solid malignancies, including epithelioid sarcoma and follicular lymphoma.[1][2] The intricate molecular architecture of Tazemetostat, characterized by a central biphenyl core, necessitates a robust and efficient synthetic strategy. This in-depth technical guide elucidates a proposed convergent synthetic pathway to Tazemetostat, highlighting the pivotal role of the advanced intermediate, 2,3-Dichloro-2'-morpholinomethyl benzophenone. We will explore the strategic rationale behind its use, its synthesis, and its subsequent transformation via a Suzuki-Miyaura cross-coupling reaction to construct the essential biphenyl scaffold of Tazemetostat. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical synthesis of this important epigenetic modulator.

Introduction to Tazemetostat and its Mechanism of Action

Tazemetostat is an epigenetic modifier that selectively inhibits the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a crucial role in gene silencing through the methylation of histone H3 at lysine 27 (H3K27). In several cancers, dysregulation of EZH2 activity, either through gain-of-function mutations or overexpression, leads to aberrant gene repression and tumorigenesis.[1] By competitively inhibiting the S-adenosylmethionine (SAM) binding pocket of EZH2, Tazemetostat blocks the methylation of H3K27, leading to the derepression of tumor suppressor genes and subsequent anti-tumor effects.[3]

The chemical structure of Tazemetostat is N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide.[1] The synthesis of this complex molecule is a significant undertaking, with the formation of the central biphenyl core being a critical step.

The Strategic Importance of the Biphenyl Core and the Role of 2,3-Dichloro-2'-morpholinomethyl benzophenone

The biphenyl moiety in Tazemetostat is a key structural feature that correctly positions the other functional groups for optimal interaction with the EZH2 active site. A convergent synthetic approach, where two complex fragments are synthesized separately and then joined, is often more efficient for such molecules. In this proposed synthesis, 2,3-Dichloro-2'-morpholinomethyl benzophenone serves as a crucial building block for one of these fragments.

The rationale for using this specific benzophenone derivative lies in its pre-installed functionalities that are strategically positioned for the subsequent construction of the Tazemetostat framework. The morpholinomethyl group is a feature of the final drug, and the dichlorophenyl ring provides the necessary handles for the key bond-forming reaction to create the biphenyl core.

Synthesis of the Key Intermediate: 2,3-Dichloro-2'-morpholinomethyl benzophenone

The synthesis of 2,3-Dichloro-2'-morpholinomethyl benzophenone can be achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the benzophenone core.

Proposed Synthetic Pathway

The synthesis would likely involve the acylation of a suitable morpholinomethyl-substituted aromatic ring with 2,3-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthesis of the key benzophenone intermediate.

Experimental Protocol: Friedel-Crafts Acylation

Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| (Morpholinomethyl)benzene | 177.24 | TBD | TBD |

| 2,3-Dichlorobenzoyl chloride | 209.46 | TBD | TBD |

| Aluminum chloride (AlCl₃) | 133.34 | TBD | TBD |

| Dichloromethane (DCM) | 84.93 | TBD | - |

Procedure

-

To a stirred, cooled (0 °C) solution of (morpholinomethyl)benzene and aluminum chloride in anhydrous dichloromethane, add 2,3-dichlorobenzoyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,3-Dichloro-2'-morpholinomethyl benzophenone.

Construction of the Tazemetostat Core via Suzuki-Miyaura Cross-Coupling

With the 2,3-Dichloro-2'-morpholinomethyl benzophenone in hand, the next critical step is the formation of the biphenyl linkage. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation, offering high yields and functional group tolerance.

Proposed Suzuki-Miyaura Coupling Strategy

The dichlorinated ring of the benzophenone intermediate can be selectively coupled with a suitable boronic acid or boronate ester partner. The differential reactivity of the chlorine atoms may allow for regioselective coupling.

Caption: Proposed Suzuki-Miyaura coupling for the Tazemetostat core.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,3-Dichloro-2'-morpholinomethyl benzophenone | 350.24 | TBD | TBD |

| Substituted Phenylboronic Acid | TBD | TBD | TBD |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | TBD | TBD |

| Sodium Carbonate (Na₂CO₃) | 105.99 | TBD | TBD |

| Toluene/Ethanol/Water | - | TBD | - |

Procedure

-

In a reaction vessel, combine 2,3-Dichloro-2'-morpholinomethyl benzophenone, the substituted phenylboronic acid, and sodium carbonate.

-

Add a mixture of toluene, ethanol, and water as the solvent.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 8-12 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the Tazemetostat biphenyl core.

Conclusion

The proposed synthetic route utilizing 2,3-Dichloro-2'-morpholinomethyl benzophenone offers a convergent and potentially efficient pathway to the core structure of Tazemetostat. The strategic use of a pre-functionalized benzophenone intermediate, coupled with a powerful C-C bond-forming reaction like the Suzuki-Miyaura cross-coupling, exemplifies a modern approach to the synthesis of complex pharmaceutical agents. This guide provides a foundational understanding for researchers to further explore and optimize the synthesis of this important EZH2 inhibitor.

References

- Chi, S., et al. (2018). Abstract A175: Phase 1 study of the EZH2 inhibitor, tazemetostat, in children with relapsed or refractory solid tumors. Clinical Cancer Research.

- Knutson, S. K., et al. (2014). Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2. Proceedings of the National Academy of Sciences, 111(4), 1471-1476.

- Italiano, A., et al. (2018). Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study. The Lancet Oncology, 19(5), 649-659.

- Morschhauser, F., et al. (2020). Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial. The Lancet Oncology, 21(11), 1433-1442.

- Gounder, M., et al. (2020). Tazemetostat in advanced epithelioid sarcoma with loss of INI1/SMARCB1: an international, open-label, phase 2 basket study. The Lancet Oncology, 21(11), 1423-1432.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66558664, Tazemetostat. Retrieved from [Link]

-

JADPRO. (2022, March 19). Tazemetostat: EZH2 Inhibitor. Retrieved from [Link]

Sources

Physicochemical Profiling & Process Logic of EZH2 Inhibitor Intermediates: A Technical Guide

Topic: Physicochemical properties of EZH2 inhibitor intermediates Audience: Researchers, scientists, and drug development professionals.[1] Format: In-depth Technical Guide.

Executive Summary

The development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors represents a triumph of structure-based drug design targeting epigenetic writers.[2] However, the transition from a potent biochemical probe (e.g., GSK126) to a viable clinical candidate (e.g., Tazemetostat) is governed not just by binding affinity (

This guide analyzes the physicochemical landscape of EZH2 inhibitor intermediates. We move beyond simple structural descriptions to explore how specific molecular features (pyridone motifs, basic piperazines, lipophilic biphenyls) dictate process chemistry decisions, purification strategies, and solid-state form selection.

Structural Architectures & Synthetic Logic[2]

EZH2 inhibitors largely compete with the cofactor S-adenosylmethionine (SAM).[1][2][3] To achieve this, they utilize a core scaffold that mimics the adenosine moiety of SAM, often decorated with a "warhead" that extends into the substrate-binding channel.

The Two Dominant Scaffolds

-

Pyridone-Indoles (e.g., GSK126):

-

Core: Indole scaffold provides rigid hydrophobicity.

-

Key Feature: A pyridone ring (often N-methylated) mimics the nucleobase interactions.[2]

-

Physicochemical Challenge: High lipophilicity (cLogP > 4) and low aqueous solubility lead to formulation difficulties and "oiling out" during synthesis.

-

-

Pyridone-Biphenyls (e.g., Tazemetostat/EPZ-6438):

-

Core: A biphenyl system replaces the indole, offering rotational freedom that can be locked by conformationally restricted substituents (e.g., morpholine/piperidine).

-

Physicochemical Advantage: Tunable solubility via basic tails (morpholine), though the neutral free base remains poorly soluble (BCS Class II).

-

Critical Physicochemical Parameters[2][4]

For a process chemist, the "intermediate" is not just a structure but a physical entity that must be isolated. The following parameters are the primary drivers of synthetic success.

A. The "Basic Nitrogen" Trap (pH-Dependent Solubility)

Most EZH2 intermediates contain basic nitrogen atoms (pyridines, piperazines, morpholines).[2]

-

Low pH (< 4): Species are protonated (cationic) and highly water-soluble.[2]

-

High pH (> 8): Species are neutral (free base) and often precipitate.[2]

-

Process Implication: Reactions are often quenched with base (NaHCO

or NaOH).[2] If the intermediate's pKa is near the quench pH, you risk incomplete precipitation or forming a "sticky" gum rather than a filterable solid.

B. Lipophilicity (LogD) & Purification[2]

-

High LogD (> 3): Common in early intermediates (e.g., halogenated biphenyls). These require non-polar solvents (DCM, EtOAc) for extraction but are prone to holding onto residual solvents.

-

Low LogD (< 1): Common in polar "warhead" intermediates (e.g., aminopyridones). These are difficult to extract from the aqueous phase, often requiring lyophilization or "salting out."

C. pKa & Salt Formation

The decision to form a salt is often made during the intermediate stages to purge impurities.

-

Tazemetostat: The free base has low solubility. The final form is a Hydrobromide (HBr) salt.[3][4] The choice of HBr is critical; HCl salts of these multi-nitrogen systems can be hygroscopic, while HBr often yields a denser, less hygroscopic crystal lattice.

Case Study: Tazemetostat (EPZ-6438) Process Analysis[2][6][7]

This section deconstructs the synthesis of Tazemetostat, highlighting where physicochemical properties dictate the workflow.

Synthetic Pathway Visualization[2]

Caption: Synthetic convergence of Tazemetostat showing physicochemical checkpoints where solubility mismatches and salt formation drive isolation strategy.

Intermediate Analysis

| Intermediate Stage | Key Structure | Physicochemical Profile | Process Challenge | Solution |

| Fragment A | Aminomethyl Pyridone | Polar/Basic. High water solubility.[2] pKa ~5.5 (pyridine).[2] | Hard to extract from aqueous reaction media.[2] | Use as a crude solution or isolate as an HCl salt to precipitate from organic anti-solvent.[2] |

| Fragment B | Biphenyl Carboxylic Acid | Lipophilic/Acidic. Low water solubility.[2] pKa ~4.2 (acid).[2] | Poor solubility in coupling solvents (e.g., DCM). | Use polar aprotic solvents (DMF/DMAc) for the coupling reaction. |

| Coupled Product | Tazemetostat Free Base | Amphiphilic/Neutral. Very low aqueous solubility (< 0.5 mg/mL at pH > 5.5).[2] | "Oiling out" during aqueous workup; difficult to filter.[2] | Controlled Precipitation: Slowly add water to the DMF solution to induce crystallization, or switch to HBr salt formation immediately. |

| Final API | Tazemetostat HBr | Ionic Solid. Soluble in water/ethanol mixtures.[2] | Polymorphism risk.[2] | Seed Crystallization: Use specific cooling ramps and seeding with the desired polymorph to ensure consistency. |

Experimental Protocols for Intermediate Profiling

To validate the properties described above, the following protocols are recommended during the lead optimization and process development phases.

Protocol 1: pH-Dependent Solubility Profiling (Shake-Flask Method)

Objective: Determine the "crash out" pH for the free base intermediate to optimize isolation yield.[2]

-

Preparation: Weigh 5 mg of the intermediate into five separate 1.5 mL microcentrifuge tubes.

-

Buffer Addition: Add 500 µL of buffer solutions ranging from pH 2.0 to pH 10.0 (0.1 M phosphate/citrate buffers).

-

Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours (thermomixer).

-

Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Dilute the supernatant 1:10 with acetonitrile/water (50:50) and analyze via HPLC-UV (254 nm).

-

Data Analysis: Plot Concentration (mg/mL) vs. pH.

-

Insight: A sharp drop in solubility indicates the pKa of the basic nitrogen. Set your workup pH at least 2 units above this point to ensure >99% precipitation.

-

Protocol 2: Potentiometric pKa Determination

Objective: Accurate determination of ionization constants to guide salt selection.

-

Instrument: Automatic Potentiometric Titrator (e.g., Sirius T3).

-

Sample: Dissolve ~3 mg of intermediate in 1.5 mL of assay water (containing 0.15 M KCl for ionic strength).

-

Note: If insoluble, use a co-solvent method (titrate in 30%, 40%, 50% Methanol and extrapolate to 0%).

-

-

Titration: Perform a dual titration (Acid

Base -

Calculation: Use the Bjerrum plot method to identify inflection points.

-

Target: For Tazemetostat intermediates, look for pKa values around ~5.3 (pyridine) and ~6.9 (morpholine).

-

Impact on Solid-State Chemistry[2]

The physical form of the intermediate impacts the final drug product's quality.

-

Polymorphism in Intermediates: Intermediate compounds often exhibit multiple crystal forms. If the "wrong" polymorph of the free base is isolated, it may have different solubility, leading to variations in the yield of the final salt formation step.

-

Recommendation: Perform DSC (Differential Scanning Calorimetry) on the isolated free base. A sharp endotherm indicates a pure crystalline form; a broad exotherm followed by an endotherm suggests a metastable form converting to a stable one.

-

-

Salt Selection (The HBr Advantage): While HCl is the default salt in discovery, EZH2 inhibitors often benefit from Hydrobromide (HBr) or Tosylate salts.

-

Reasoning: The larger counter-ions (Br-, Tosylate-) can fill the void spaces in the crystal lattice of these bulky biphenyl/indole molecules better than the small chloride ion, resulting in higher melting points and lower hygroscopicity.[2]

-

References

-

FDA Center for Drug Evaluation and Research. (2020). Application Number: 211723Orig1s000 - Product Quality Review (Tazemetostat).[2] Retrieved from [Link][2]

-

Knutson, S. K., et al. (2014). Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2. Proceedings of the National Academy of Sciences, 110(19), 7922-7927. [Link][2]

-

McCabe, M. T., et al. (2012). EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations.[2][5][6] Nature, 492, 108–112. [Link][2]

-

Italiano, A., et al. (2018). Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study.[2][6] The Lancet Oncology, 19(5), 649-659.[2] [Link]

-

Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2.[2] Journal of Medicinal Chemistry, 59(21), 9928–9941. [Link][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tazemetostat Hydrobromide | C34H45BrN4O4 | CID 71761627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epizyme phase 1 tazemetostat data [oncologydiscovery.com]

Solubility profile of 2,3-Dichloro-2'-morpholinomethyl benzophenone in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2,3-Dichloro-2'-morpholinomethyl benzophenone in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its developability, formulation, and in vivo behavior.[1] This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the solubility profile of 2,3-Dichloro-2'-morpholinomethyl benzophenone in a range of organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the established protocols and scientific principles necessary for its thorough investigation. We will delve into both kinetic and thermodynamic solubility assays, providing detailed experimental workflows and explaining the rationale behind procedural choices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the solubility characteristics of this and similar benzophenone derivatives.

Introduction to 2,3-Dichloro-2'-morpholinomethyl benzophenone

2,3-Dichloro-2'-morpholinomethyl benzophenone is a complex organic molecule with a molecular formula of C18H17Cl2NO2 and a molecular weight of 350.24.[][3] Its structure features a benzophenone core, which is common in photochemistry and as a scaffold in medicinal chemistry. The molecule is further functionalized with two chlorine atoms on one phenyl ring and a morpholinomethyl group on the other. These substitutions are expected to significantly influence its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is paramount for applications such as:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing stable and effective dosage forms.

-

Analytical Method Development: Choosing suitable diluents for chromatographic and spectroscopic analysis.

-

Preclinical Studies: Preparing dosing solutions for in vitro and in vivo assays.[4]

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure and the properties of the solvent.[4] Key structural features of 2,3-Dichloro-2'-morpholinomethyl benzophenone and their likely impact on solubility are:

-

Benzophenone Core: The large, relatively nonpolar aromatic system contributes to its solubility in nonpolar and moderately polar solvents.

-

Dichlorophenyl Group: The two chlorine atoms increase the molecular weight and introduce polarity, potentially enhancing interactions with polar aprotic solvents.

-

Morpholinomethyl Group: The morpholine ring contains both an ether linkage and a tertiary amine, making it capable of hydrogen bonding with protic solvents. The pKa of the morpholine nitrogen is predicted to be around 6.25, suggesting it can be protonated in acidic conditions.[3]

Based on these features, a qualitative prediction of its solubility in different classes of organic solvents can be made:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The morpholine group can act as a hydrogen bond acceptor. |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | High | The polar nature of the molecule, including the carbonyl and chloro groups, will interact favorably with these solvents. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The large aromatic core will have some affinity for these solvents, but the polar functional groups will limit solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | "Like dissolves like" principle; the dichlorophenyl group will have a strong affinity for these solvents. |

Experimental Determination of Solubility

A comprehensive understanding of solubility requires experimental determination. Two primary types of solubility assays are commonly employed in drug discovery and development: kinetic and thermodynamic solubility.[1]

Kinetic Solubility Assays

Kinetic solubility assays are high-throughput methods ideal for early-stage compound assessment.[4][5] They measure the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[6] These assays are useful for identifying compounds with potential solubility liabilities early on.

This method relies on detecting undissolved particles by light scattering.[4][7]

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

This method quantifies the dissolved compound after removing any precipitate by filtration.[7][8]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[8]

-

Sample Preparation: Add a small volume (e.g., 5 µL) of the DMSO stock solution to a series of wells in a microtiter plate. Add the desired organic solvent to each well to achieve a range of concentrations.[8]

-

Incubation: Mix the plate and incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 90 minutes to 2 hours).[6][8]

-

Filtration: Filter the solutions to remove any undissolved precipitate.[8]

-

Quantification: Analyze the filtrate using a UV spectrophotometer or LC-MS to determine the concentration of the dissolved compound.[9]

-

Data Analysis: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assays

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. It is considered the "gold standard" for solubility measurement and is crucial for lead optimization and formulation development.[5][7][10] The most common method is the shake-flask technique.[11]

Experimental Workflow:

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. 2,3-DICHLORO-2'-MORPHOLINOMETHYL BENZOPHENONE CAS#: 898750-98-6 [amp.chemicalbook.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. enamine.net [enamine.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. evotec.com [evotec.com]

- 11. dissolutiontech.com [dissolutiontech.com]

Stability data for 2,3-Dichloro-2'-morpholinomethyl benzophenone under standard conditions

An In-Depth Technical Guide to the Stability Assessment of 2,3-Dichloro-2'-morpholinomethyl benzophenone

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of 2,3-Dichloro-2'-morpholinomethyl benzophenone under standard and stressed conditions. As specific stability data for this compound is not publicly available, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the strategic design of forced degradation studies, the development of a stability-indicating analytical method (SIAM), and the setup of long-term stability programs in accordance with international regulatory standards. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.

Introduction: The Imperative of Stability Analysis

2,3-Dichloro-2'-morpholinomethyl benzophenone is a complex organic molecule featuring a dichlorinated benzophenone core and a morpholinomethyl substituent. Its structure suggests potential utility as an intermediate or active pharmaceutical ingredient (API) in drug discovery programs. The intrinsic chemical stability of such a molecule is a critical quality attribute that dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy in a final drug product.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous stability testing as part of any new drug application.[1] The ICH Q1A(R2) guideline, in particular, provides a harmonized framework for these studies, which are designed to elucidate how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3][4][5]

This guide provides the scientific rationale and detailed protocols to establish a comprehensive stability profile for 2,3-Dichloro-2'-morpholinomethyl benzophenone, focusing on predicting degradation pathways and developing the necessary analytical tools for quantification.

Physicochemical Profile and Structural Considerations

A thorough understanding of the molecule's properties is the foundation of a logical stability study design.

Table 1: Physicochemical Properties of 2,3-Dichloro-2'-morpholinomethyl benzophenone

| Property | Value / Information | Source / Comment |

| IUPAC Name | (2,3-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | [BOC Sciences] |

| CAS Number | 898750-98-6 | [BOC Sciences] |

| Molecular Formula | C₁₈H₁₇Cl₂NO₂ | [BOC Sciences] |

| Molecular Weight | 350.24 g/mol | [BOC Sciences] |

| Structure | Inferred from name | |

| UV Absorbance | Expected strong absorbance due to the benzophenone chromophore. | The benzophenone core is a well-known chromophore, essential for designing a UV-based HPLC detection method. |

| Solubility | Likely soluble in organic solvents (e.g., methanol, acetonitrile). | A common property for molecules of this type; must be experimentally verified for analytical method development. |

| pKa (Predicted) | The morpholine nitrogen is basic (pKa ~8.5). | The basicity of the morpholine nitrogen is a key factor in its susceptibility to acid-catalyzed hydrolysis. |

Predicted Degradation Pathways

The chemical structure of 2,3-Dichloro-2'-morpholinomethyl benzophenone contains several functional groups susceptible to degradation. A proactive analysis of these liabilities is crucial for designing stress studies and anticipating potential degradants.

-

Hydrolytic Cleavage: The benzylic carbon-nitrogen bond between the phenyl ring and the morpholine moiety could be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 2,3-dichlorobenzophenone and a morpholine-related species.

-

Oxidative Degradation: The tertiary amine within the morpholine ring is a prime target for oxidation, which could lead to the formation of an N-oxide derivative. This is a common metabolic and degradation pathway for morpholine-containing drugs.[6][7][8][9]

-

Photodegradation: The benzophenone core is a potent photosensitizer.[10] Upon exposure to UV light, it can undergo photoreduction or promote the formation of reactive oxygen species, leading to a complex array of degradation products. The dichloro-substitution may influence the photochemical reactivity.

-

Thermal Degradation: While generally stable, high temperatures could promote cleavage at the weakest bonds, likely the C-N or C-C bonds adjacent to the carbonyl group.

Caption: Predicted degradation pathways under various stress conditions.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is performed to intentionally degrade the drug substance to an optimal level (typically 5-20%) to generate and identify potential degradation products.[11][12] This process is fundamental to developing and validating a stability-indicating analytical method.[11][13]

General Preparation

-

Stock Solution: Prepare a stock solution of 2,3-Dichloro-2'-morpholinomethyl benzophenone at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). This concentration is generally recommended for degradation studies.[12]

-

Controls: For each stress condition, prepare a control sample stored at ambient temperature and protected from light to serve as a baseline (t=0).

Hydrolytic Degradation

-

Rationale: To assess susceptibility to hydrolysis across a pH range. The morpholine and carbonyl groups are key areas of interest.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution with 1.0 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 1.0 M NaOH to halt the reaction.

-

Dilute with the mobile phase to an appropriate concentration for analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution with 1.0 M NaOH.

-

Follow the incubation, sampling, and neutralization (with 1.0 M HCl) steps as described for acid hydrolysis.

-

Oxidative Degradation

-

Rationale: To evaluate the molecule's sensitivity to oxidation, particularly at the morpholine nitrogen.

-

Protocol:

-

Mix equal volumes of the stock solution with 30% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protected from light.

-

Monitor the reaction by withdrawing aliquots at intervals (e.g., 2, 6, 12, 24 hours).

-

Dilute with the mobile phase for analysis. No quenching is typically required as the peroxide is diluted.

-

Thermal Degradation

-

Rationale: To assess the intrinsic stability of the molecule at elevated temperatures in the solid state.

-

Protocol:

-

Place a thin layer of the solid drug substance in a vial.

-

Expose the sample to a dry heat of 80°C in a calibrated oven.

-

Sample at appropriate time points (e.g., 1, 3, 7 days), dissolve in the initial solvent, and analyze.

-

Photostability Testing

-

Rationale: To determine if the drug substance is sensitive to light, as mandated by ICH Q1B guidelines.[14]

-

Protocol:

-

Expose the solid drug substance and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

After exposure, analyze both the exposed and control samples.

-

Caption: Workflow for conducting forced degradation studies.

Development of a Stability-Indicating Analytical Method (SIAM)

A robust SIAM is essential to separate, detect, and quantify the active ingredient and its degradation products.[15][16] High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) detection is the standard technique.[17][18]

Initial Method Development Protocol

-

Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is versatile for molecules of this polarity.[17]

-

Mobile Phase: A common starting point is a gradient elution using:

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)

-

Mobile Phase B: Acetonitrile or Methanol

-

-

Detection Wavelength: Use a PDA detector to scan across a wide UV range (e.g., 200-400 nm) to determine the optimal wavelength for detecting the parent compound and all potential degradants. The benzophenone structure suggests a maximum absorbance around 315 nm.[17]

-

Gradient Elution: A typical gradient might run from 10% B to 90% B over 30 minutes to ensure elution of all components.

-

Method Optimization: Inject a mixture of the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradant peaks. Adjust the gradient slope, pH of the mobile phase, and organic solvent to optimize resolution.

Method Validation

Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to prove it is fit for purpose. Specificity is demonstrated by proving that the parent peak is pure in the presence of degradants, often using PDA peak purity analysis.

Long-Term Stability Study Protocol

-

Objective: To establish the re-test period or shelf life and recommend storage conditions for the drug substance.

-

Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Protocol:

-

Use at least three primary batches of the drug substance.[5]

-

Store the samples in containers that simulate the proposed commercial packaging.

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) for long-term studies and (0, 1, 2, 3, 6 months) for accelerated studies.

-

Analyze the samples using the validated SIAM for appearance, assay, and degradation products.

-

Data Presentation and Summary

All quantitative data from stability studies should be tabulated for clear interpretation.

Table 2: Example Stability Data Summary for 2,3-Dichloro-2'-morpholinomethyl benzophenone (Long-Term: 25°C/60%RH)

| Time Point (Months) | Appearance | Assay (% Initial) | Total Degradation Products (%) | Specific Degradant 1 (%) |

| 0 | White Powder | 100.0 | < 0.05 | < 0.05 |

| 3 | White Powder | 99.8 | 0.08 | 0.06 |

| 6 | White Powder | 99.5 | 0.15 | 0.11 |

| 9 | White Powder | 99.2 | 0.22 | 0.15 |

| 12 | White Powder | 98.9 | 0.30 | 0.21 |

| Specification | White Powder | ≥ 98.0% | ≤ 1.0% | ≤ 0.5% |

Conclusion

This guide provides a scientifically rigorous and regulatory-compliant roadmap for assessing the stability of 2,3-Dichloro-2'-morpholinomethyl benzophenone. By systematically performing forced degradation studies, developing a specific and validated stability-indicating method, and executing a formal stability program, researchers can build a comprehensive understanding of the molecule's degradation profile. This knowledge is indispensable for ensuring the quality, safety, and efficacy of any potential pharmaceutical product derived from this compound and is a non-negotiable component of the drug development lifecycle.

References

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

- G, B., Kumar, A., & G, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

The Pharma Compliance. (2025, April 3). Q1A (R2) A deep dive in Stability Studies [Video]. YouTube. Retrieved from [Link]

-

Singh, S., & Kumar, V. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved from [Link]

-

Verma, R. K., & Garg, S. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

SlideShare. (n.d.). ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. Retrieved from [Link]

-

IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Ceresole, R., et al. (2013). STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF BENZOPHENONE-3 AND AVOBENZONE IN COSMETIC FORMULATIONS. Taylor & Francis Online, 40(10), 2490-2497.

-

ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

-

CONICET Digital. (n.d.). A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible degradation pathways of (a) ibuprofen, (b) benzophenone-3, and (c) carbamazepine. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Retrieved from [Link]

- Lee, J., et al. (2021). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions.

- Kumar, D., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

-

Wang, L., et al. (2021). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Retrieved from [Link]

-

Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. Retrieved from [Link]

-

R Discovery. (2020, March 16). Kinetics and degradation mechanism of Benzophenone-3 in chlorination and UV/chlorination reactions. Retrieved from [Link]

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

ChemRxiv. (n.d.). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. Retrieved from [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Official web site : ICH [ich.org]

- 4. youtube.com [youtube.com]

- 5. ikev.org [ikev.org]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pharmainfo.in [pharmainfo.in]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. onyxipca.com [onyxipca.com]

- 15. web.vscht.cz [web.vscht.cz]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx [slideshare.net]

Toxicological Profile of Morpholine-Substituted Benzophenones

This guide serves as a comprehensive technical resource for the toxicological evaluation of morpholine-substituted benzophenones, a privileged scaffold in medicinal chemistry utilized for analgesic, anti-inflammatory, and antineoplastic applications.[1]

Executive Summary

Morpholine-substituted benzophenones represent a hybrid pharmacophore combining the lipophilic, UV-absorbing benzophenone core with the hydrophilic, metabolic-modulating morpholine heterocycle.[1] While this substitution pattern significantly enhances bioavailability and target affinity (particularly for COX-2 and cannabinoid receptors), it introduces distinct toxicological liabilities.[1] This guide dissects the metabolic fate, organ-specific toxicity, and safety assessment protocols required for the development of these compounds.[1]

Key Toxicological Drivers:

-

Metabolic Bioactivation: CYP450-mediated hydroxylation and potential morpholine ring-opening.[1]

-

Genotoxicity: Risk of N-nitrosomorpholine (NMOR) formation under acidic physiological conditions.[1]

-

Endocrine Disruption: Benzophenone-associated estrogenic activity.[1]

Chemical Identity & Structure-Activity Relationship (SAR)

The addition of a morpholine ring to the benzophenone scaffold alters the physicochemical profile, reducing the extreme lipophilicity of the parent benzophenone (LogP ~3.[1]2) to a range more suitable for oral bioavailability (LogP 2.0–2.5).[1]

SAR Implications for Toxicity[1]

-

Para-substitution (4-position): Most common in drug candidates (e.g., Pravadoline analogs).[1] Increases metabolic stability but enhances potential for quinone-methide intermediate formation if a leaving group is present.[1]

-

Ortho-substitution: Steric hindrance reduces CYP450 access, potentially prolonging half-life but increasing the risk of accumulation-based hepatotoxicity.[1]

-

Linker Length: Direct conjugation vs. alkyl linkers (e.g., ethoxy).[1] Ethoxy linkers (Benzophenone-N-ethyl morpholine ethers) show reduced acute toxicity compared to direct N-aryl analogs due to the prevention of direct resonance conjugation, which dampens reactivity.[1]

Metabolic Fate & Biotransformation

Understanding the metabolic pathway is critical for predicting toxicity. The morpholine moiety is not metabolically inert; it undergoes oxidative biotransformation.

Metabolic Pathways Diagram

The following diagram illustrates the divergent pathways of bioactivation and detoxification.

Figure 1: Metabolic biotransformation pathways of morpholine-substituted benzophenones. Note the ring scission pathway which acts as a potential toxophore.[1]

Toxicological Profile

Acute Toxicity

Acute toxicity varies significantly by substitution pattern.[1]

-

Oral LD50 (Rat): Generally >500 mg/kg for ether-linked derivatives.[1]

-

Intraperitoneal (IP): Higher toxicity observed (LD50 ~100-200 mg/kg) due to bypass of first-pass metabolism.[1]

-

Symptoms: CNS depression (sedation, ataxia) is the primary sign of acute overdose, consistent with the benzophenone core's pharmacological profile.[1]

Organ-Specific Toxicity

| Organ System | Toxicity Mechanism | Biomarkers |

| Hepatotoxicity | CYP Induction: Benzophenone core induces CYP2B and CYP3A, leading to centrilobular hypertrophy.[1] Reactive Metabolites: Morpholine ring opening can deplete glutathione (GSH).[1] | ALT/AST elevation, Bilirubin, GSH levels.[1] |

| Gastrointestinal | COX Inhibition: Many derivatives (e.g., p-methoxy analogs) inhibit COX-1/2, reducing protective prostaglandins.[1] | Ulceration index, occult blood.[1] |

| Endocrine | Estrogenicity: Hydroxylated benzophenone metabolites mimic 17β-estradiol.[1] | Uterotrophic assay (wet weight increase).[1] |

Genotoxicity (The Nitrosamine Risk)

A critical safety concern for any secondary amine-containing drug (or precursor) is the formation of nitrosamines.[1]

-

Mechanism: Under acidic conditions (stomach pH) or in the presence of nitrite preservatives, the morpholine ring can form N-nitrosomorpholine (NMOR) , a potent carcinogen (Group 2B).[1]

-

Mitigation: Drug candidates must be screened for nitrosation potential. Formulation strategies often include antioxidants (ascorbic acid) to inhibit this reaction.[1]

Experimental Protocols

These protocols are designed to validate safety margins and elucidate mechanisms of toxicity.

Protocol A: In Vitro Metabolic Stability & Reactive Metabolite Trapping

Objective: Determine intrinsic clearance and trap reactive iminium/quinone intermediates using Glutathione (GSH).[1]

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

-

NADPH regenerating system.

-

GSH (trapping agent).[1]

Workflow:

-

Incubation: Mix HLM (0.5 mg/mL), Test Compound (10 µM), and GSH (5 mM) in Phosphate Buffer (pH 7.4).

-

Initiation: Add NADPH regenerating system; incubate at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

-

Detection: Monitor for [M+H]+ and specific GSH-adduct mass shifts (+307 Da).

Self-Validation:

-

Positive Control:[1] Use Acetaminophen (known GSH adduct former).[1]

-

Negative Control:[1] Incubate without NADPH to rule out chemical instability.

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Establish IC50 values across relevant cell lines (HepG2 for liver, SH-SY5Y for CNS).[1]

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Expose cells to serial dilutions of the morpholine-benzophenone derivative (0.1 – 100 µM) for 48h.[1]

-

Labeling: Add MTT reagent (0.5 mg/mL); incubate 4h at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Quantification: Read Absorbance at 570 nm.

-

Calculation: $ \text{Cell Viability (%)} = \frac{\text{Abs (Sample)}}{\text{Abs (Control)}} \times 100 $.[1]

Toxicity Screening Workflow Diagram

The following Graphviz diagram outlines the logical flow of toxicity assessment.

Figure 2: Decision tree for the toxicological evaluation of morpholine-benzophenone derivatives.

Risk Assessment & Safety Margins

When evaluating these compounds for drug development, calculate the Safety Margin (SM) using the NOAEL (No Observed Adverse Effect Level) from sub-chronic studies.[1]

[1]Target Thresholds:

-

SM > 30: Generally acceptable for early-stage lead optimization.[1]

-

SM < 10: High risk; requires structural modification (e.g., blocking metabolic soft spots on the benzophenone ring with Fluorine).[1]

References

-

Begum, A. B., et al. "Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents."[1][3] Journal of Chemistry, 2014.[1]

-

National Toxicology Program (NTP). "Toxicology and Carcinogenesis Studies of Benzophenone." Technical Report Series No. 533, 2006.

-

Preston, B. D., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery."[1] Journal of Medicinal Chemistry, 2016.[1] [1]

-

European Medicines Agency (EMA). "Assessment Report: Nitrosamine impurities in human medicinal products."[1] EMA/369136/2020, 2020.[1]

-

Shashikanth, S., et al. "Synthesis and cytotoxic activity of new benzophenone derivatives."[1][3] European Journal of Medicinal Chemistry, 2006.[1] [1]

Sources

Methodological & Application

Step-by-step preparation of Tazemetostat intermediates

Executive Summary

This application note provides a rigorous, step-by-step technical guide for the synthesis of Tazemetostat (EPZ-6438) , a first-in-class EZH2 inhibitor approved for the treatment of epithelioid sarcoma and follicular lymphoma. Unlike generic literature reviews, this protocol focuses on process chemistry optimization , prioritizing scalability, intermediate stability, and impurity control.

The synthetic strategy outlined here utilizes a convergent approach , assembling the molecule from three distinct high-purity building blocks:

-

The Pyridone Linker (Fragment A): A functionalized heterocycle critical for H-bond interactions in the EZH2 active site.

-

The Biphenyl Core (Fragment B): Constructed via regioselective bromination and sequential reductive aminations.

-

The Morpholine Tail (Fragment C): Introduced via Suzuki-Miyaura coupling to ensure solubility and pharmacokinetic performance.

Retrosynthetic Analysis & Workflow

The synthesis is designed to minimize late-stage functional group interconversion. The final assembly relies on a high-yielding amide coupling between a biphenyl carboxylic acid and a pyridone methylamine.

Figure 1: Retrosynthetic disconnection of Tazemetostat into three primary metabolic stable fragments.

Detailed Experimental Protocols

Phase 1: Synthesis of the Pyridone Linker (Fragment A)

Target: 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one Hydrochloride Criticality: This fragment is prone to oxidative degradation as the free base. It is isolated and stored as the HCl salt to ensure long-term stability.

Step 1.1: Cyclocondensation (Guareschi-Thorpe type)

-

Reagents: Ethyl acetoacetate (1.0 eq), Cyanoacetamide (1.0 eq), KOH (1.0 eq), Water.

-

Protocol:

-

Dissolve KOH in water (approx. 5M) in a reactor fitted with an overhead stirrer.

-

Add ethyl acetoacetate followed by cyanoacetamide at 20–25 °C.

-

Heat the mixture to reflux (100 °C) for 4 hours. The solution will initially be clear and then precipitate the pyridone salt.

-

Cool to 0 °C and acidify with HCl to pH 3–4 to precipitate 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

-

Filter, wash with ice-cold water, and dry.

-

Expert Insight: Control the acidification rate.[1] Rapid addition of acid can trap impurities in the crystal lattice.

-

Step 1.2: Nitrile Reduction

-

Reagents: Nitrile intermediate, Raney Nickel (cat.), H₂ (50 psi), Methanol/Ammonia.

-

Protocol:

-

Suspend the nitrile in Methanol saturated with Ammonia (7N NH₃ in MeOH).

-

Add Raney Nickel (washed with MeOH).

-

Hydrogenate at 50 °C / 50 psi for 12 hours.

-

Filter through Celite to remove the catalyst.

-

Concentrate the filtrate.[2][3] Treat the residue with 4M HCl in Dioxane to precipitate the Fragment A HCl salt .

-

Validation: 1H NMR should show a singlet at ~2.2 ppm (methyls) and a singlet at ~3.8 ppm (methylene alpha to amine).

-

Phase 2: Construction of the Biphenyl Core (Fragment B)

Target: Methyl 5-bromo-3-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-methylbenzoate

Step 2.1: Regioselective Bromination

-

Substrate: 2-methyl-3-nitrobenzoic acid.

-

Solvent: H₂SO₄ / TFA.

-

Protocol:

-

Dissolve starting material in concentrated H₂SO₄ at 0 °C.

-

Add DBDMH portion-wise.

-

Stir at room temperature for 16 hours.

-

Why DBDMH? It offers superior atom economy and safer handling compared to elemental bromine (Br₂), with higher regioselectivity for the meta position relative to the activating methyl group.

-

Step 2.2: Esterification & Nitro Reduction

-

Protocol: Standard Fischer esterification (MeOH/H₂SO₄) followed by Fe/NH₄Cl or catalytic hydrogenation (Pd/C, H₂) yields Methyl 3-amino-5-bromo-2-methylbenzoate.

Step 2.3: Sequential Reductive Amination (The "Tail" Assembly)

-

Reagents: 4-Oxanone (Tetrahydro-4H-pyran-4-one), NaBH(OAc)₃, Acetaldehyde.

-

Protocol:

-

Amination 1: React the aniline intermediate with 4-oxanone (1.5 eq) and NaBH(OAc)₃ (2.0 eq) in DCE/Acetic Acid. Stir 24h.

-

Checkpoint: Monitor disappearance of aniline by TLC/LCMS.

-

-

Amination 2: To the secondary amine, add Acetaldehyde (3.0 eq) and NaBH(OAc)₃.

-

Workup: Quench with saturated NaHCO₃, extract with EtOAc.

-

Expert Insight: NaBH(OAc)₃ is preferred over NaCNBH₃ due to lower toxicity and better selectivity for imines in the presence of esters.

-

Phase 3: Suzuki Coupling & Final Assembly

Step 3.1: Suzuki-Miyaura Coupling

-

Coupling Partners: Fragment B (Aryl Bromide) + Fragment C (4-(4-morpholinomethyl)phenylboronic acid pinacol ester).

-

Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%), Na₂CO₃ (2M aq), 1,4-Dioxane.

-

Protocol:

-

Degas solvents with N₂ for 30 mins (Critical to prevent homocoupling).

-

Combine fragments and base in Dioxane/Water (4:1).

-

Add catalyst and heat to 90 °C for 4–6 hours.

-

Saponification: Once coupling is complete, add LiOH (3 eq) directly to the reaction mixture and stir at 50 °C to hydrolyze the methyl ester to the carboxylic acid.

-

Isolation: Acidify to pH 5–6 with 1M HCl. Extract with 10% MeOH/DCM.

-

Step 3.2: Amide Coupling (Final Step)

-

Reagents: Biphenyl Carboxylic Acid (from 3.1), Fragment A (Pyridone Amine HCl), EDC·HCl, HOAt, DIPEA, DMSO.

-

Protocol:

-

Dissolve the carboxylic acid in DMSO (solubility can be poor in DCM).

-

Add DIPEA (3.0 eq) followed by EDC·HCl (1.2 eq) and HOAt (1.2 eq). Stir for 10 mins to activate.

-

Add Fragment A (1.1 eq). Stir at RT for 12 hours.[2]

-

Purification: Pour into water. Filter the precipitate.[2][3][6][7] Recrystallize from Ethanol/Water or purify via preparative HPLC.

-

Analytical Specifications & Quality Control

| Intermediate | Key 1H NMR Signals (DMSO-d6/CDCl3) | Mass Spec (ESI+) |

| Fragment A | δ 2.16 (s, 3H), 2.22 (s, 3H), 3.85 (s, 2H, CH₂-NH₂) | [M+H]⁺ = 153.1 |

| Fragment B | δ 7.2-7.5 (Ar-H), 3.9 (s, 3H, OMe), 2.9 (m, Pyran) | [M+H]⁺ = 370.1 |

| Tazemetostat | δ 11.5 (s, 1H, NH), 5.9 (s, 1H, Pyridone-H), 4.2 (d, 2H, CH₂-NH), 3.5 (m, Morpholine), 2.2 (s, Methyls) | [M+H]⁺ = 573.3 |

Troubleshooting & Optimization

-

Low Yield in Reductive Amination: Steric hindrance from the ortho-methyl group on the aniline can slow down the reaction. Use Ti(OiPr)₄ as a Lewis acid additive to facilitate imine formation before adding the reducing agent.

-

Palladium Removal: Residual Pd is a major concern in the final drug substance. Use SiliaMetS® Thiol or similar metal scavengers after the Suzuki coupling step, before the final amide coupling.

-

Solubility Issues: The final carboxylic acid intermediate is often insoluble in non-polar solvents. Use THF/Water mixtures for workups or proceed to the next step without full isolation if purity permits.

References

-

Kuntz, K. W., et al. (2016). Discovery of EPZ-6438 (Tazemetostat): A Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitor of EZH2. Journal of Medicinal Chemistry.

-

Epizyme, Inc. (2012). Substituted Benzene Compounds. WO Patent 2012/142504.

-

Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole (Analogous chemistry for methylation/bromination). Organic Process Research & Development.

-

Sigma-Aldrich. (n.d.).[8] 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester Product Sheet.

-

Technical Disclosure Commons. (2022). Process for the preparation of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride.

Sources

- 1. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 5. DBDMH - Wikipedia [en.wikipedia.org]

- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Scalable Manufacturing of 2,3-Dichloro-2'-morpholinomethyl benzophenone

Abstract & Strategic Overview

This application note details a robust, scalable manufacturing process for 2,3-Dichloro-2'-morpholinomethyl benzophenone (CAS: 898750-98-6). This molecule is a "privileged scaffold" often utilized as a key intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists and other CNS-active agents.

While laboratory-scale synthesis often utilizes Friedel-Crafts acylation, such routes suffer from poor regioselectivity and difficult isomer separations upon scale-up. This protocol utilizes a Grignard-Nitrile coupling strategy , ensuring complete regiospecificity and avoiding the formation of bis-addition tertiary alcohol impurities common in acid chloride couplings.

Key Process Advantages:

-

Regiocontrol: 100% ortho-selectivity via directed Grignard formation.

-

Chemoselectivity: Use of 2,3-dichlorobenzonitrile prevents over-alkylation (bis-addition), a common failure mode when using 2,3-dichlorobenzoyl chloride.

-

Purification: Designed to isolate the product as a crystalline Hydrochloride (HCl) salt, eliminating the need for silica gel chromatography at kilogram scale.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary commercially available fragments: 2-Bromobenzyl bromide and 2,3-Dichlorobenzonitrile .

Pathway Logic

-

Precursor Synthesis: Nucleophilic substitution of 2-bromobenzyl bromide with morpholine.

-

Metallation: Formation of the Grignard reagent from the aryl bromide. Note: The morpholine nitrogen provides internal coordination to Mg, potentially stabilizing the species but requiring specific initiation protocols.

-

Nucleophilic Addition: Addition of the Grignard to the nitrile to form the imine-magnesium intermediate.

-

Hydrolysis: Acidic workup to release the ketone.

Figure 1: Retrosynthetic pathway utilizing the Grignard-Nitrile coupling strategy to ensure regio- and chemoselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(2-Bromobenzyl)morpholine

Objective: Create the aryl bromide precursor. Critical Quality Attribute (CQA): Removal of residual morpholine (poison for Grignard).

-

Reactor Charge: Charge a glass-lined reactor with 2-Bromobenzyl bromide (1.0 equiv) and Toluene (5 vol).

-

Base Addition: Add Potassium Carbonate (anhydrous, 1.5 equiv) suspended in the solution.

-

Amine Addition: Cool to 10°C. Slowly add Morpholine (1.1 equiv) over 1 hour. Caution: Exothermic reaction.

-

Reaction: Warm to 25°C and stir for 4 hours. Monitor by HPLC (Target: <0.5% bromide).

-

Workup: Add Water (5 vol). Separate phases. Wash organic layer with 5% NaHCO3 followed by Brine.

-

Drying: Azeotropic distillation of the Toluene layer to remove water (Target: <0.05% w/w H2O). Crucial for Step 2.

Step 2 & 3: Grignard Formation and Coupling

Objective: Generate the C-C bond.[1] Safety Note: Grignard initiation has an induction period followed by rapid exotherm.

Reagents:

-

4-(2-Bromobenzyl)morpholine (from Step 1, in Toluene)

-

Magnesium Turnings (1.2 equiv)

-

THF (anhydrous, 3 vol)

-

2,3-Dichlorobenzonitrile (1.05 equiv)

-

DIBAL-H (0.01 equiv, initiator)

Protocol:

-

Activation: In a clean, dry reactor under N2, charge Mg turnings and minimal THF to cover. Add DIBAL-H (initiator) and stir for 15 min at 25°C.

-

Initiation: Add 5% of the Bromide/Toluene solution. Heat to 60°C. Observe exotherm (temp spike) or color change (grey to turbid/brown).

-

Propagation: Once initiated, maintain temperature at 60-65°C. Dose the remaining Bromide solution over 2-3 hours.

-

Process Control: If pot temp drops despite dosing, STOP dosing. Re-initiate. Do not accumulate unreacted bromide.

-

-

Coupling: Cool Grignard solution to 20°C.

-

Addition: Dissolve 2,3-Dichlorobenzonitrile in THF (2 vol) and add to the Grignard solution slowly, keeping Temp < 40°C.

-

Conversion: Heat to reflux (65°C) for 6 hours. The nitrile forms a stable imine-magnesium salt.

-

Note: Unlike Acid Chlorides, the Nitrile does not react twice.

-

Step 4: Hydrolysis and Salt Formation

Objective: Hydrolyze imine to ketone and isolate as HCl salt.

-

Quench: Cool reaction to 0°C. Slowly add 6N HCl (3 equiv). Caution: Hydrogen gas evolution from excess Mg.

-

Hydrolysis: Heat biphasic mixture to 50°C for 2 hours. This cleaves the imine to the ketone.[2][3]

-

Extraction: Cool to 25°C. Separate layers. Extract aqueous layer with Toluene. Combine organics.

-

Salt Formation: Dry organic layer. Add HCl in IPA (1.1 equiv).

-

Crystallization: Cool to 0°C. The 2,3-Dichloro-2'-morpholinomethyl benzophenone HCl salt will precipitate.

-

Filtration: Filter and wash with cold Acetone.

Critical Process Parameters (CPPs)

| Parameter | Range | Rationale |

| Water Content (Step 2) | < 200 ppm | Water quenches Grignard, lowering yield and creating des-bromo impurities. |

| Mg Stoichiometry | 1.1 - 1.3 eq | Excess Mg ensures complete conversion of bromide; too much creates filtration hazards. |

| Coupling Temp | < 40°C (Dosing) | Controls exotherm. Higher temps during dosing can lead to Wurtz coupling (dimerization). |

| Hydrolysis pH | < 1.0 | Strong acid required to fully hydrolyze the sterically hindered imine intermediate. |

Process Safety & Hazard Analysis

Thermal Hazards (Grignard)

The formation of the Grignard reagent is highly exothermic (

-

Hazard: "Sleeping Grignard" (accumulation of halide without initiation) followed by runaway reaction.

-

Control: Use Redundant Temperature Monitoring . Verify initiation (exotherm > 5°C) before continuous dosing. Use DIBAL-H or Iodine as reliable activators.

Chemical Compatibility

-

2,3-Dichlorobenzoyl Chloride (Alternative Route): If using the acid chloride instead of nitrile, be aware it is a potent lachrymator and corrosive. The Nitrile route described here is safer for handling.

-

Hydrogen Evolution: Quenching excess Magnesium with HCl releases

. Ensure reactor headspace is purged with Nitrogen and vented to a scrubber.

Figure 2: Safety logic flow for Grignard initiation to prevent thermal runaway.

Analytical Controls

In-Process Control (IPC) Methods

-

HPLC (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm.

-

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B.[]

-

Markers: Monitor disappearance of 4-(2-bromobenzyl)morpholine (RT ~ 4.5 min) and 2,3-dichlorobenzonitrile (RT ~ 5.2 min). Product appears at RT ~ 7.8 min.

-

Specification Limits (Final Product)

-

Appearance: White to Off-white crystalline solid.

-

Assay (HPLC): > 98.5% (a/a).

-

Related Substances:

-

Residual Solvents: Toluene < 890 ppm; THF < 720 ppm.

References

-

Grignard Addition to Nitriles

-

Moffett, R. B., & Shriner, R. L. (1941). The Preparation of Ketones from Nitriles. Organic Syntheses, 21, 90. Link

- Mechanistic insight: The intermediate imine salt prevents the addition of a second equivalent of Grignard, unlike acid chlorides or esters.

-

- Scale-Up of Grignard Reagents: Busacca, C. A., et al. (2011). Grignard Reagents on Scale: Safety and Process Optimization. Organic Process Research & Development, 15(6). (General methodology for controlling exotherms).

-

Synthesis of Morpholine-Benzophenones (Analogous Chemistry)

-

Review of Neurokinin-1 Antagonist Synthesis: Hale, J. J., et al. (1998). Piperazinyl-benzophenones.[]Journal of Medicinal Chemistry. (Contextualizing the scaffold).

-

-

Safety Data (2,3-Dichlorobenzoyl derivatives)

-

PubChem CID 17944 (2,3-Dichlorobenzoyl chloride) - Safety & Hazards. Link

-

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and performed in appropriate containment.

Sources

High-Efficiency Reductive Amination of Benzophenones: Overcoming Steric and Electronic Barriers

Part 1: Executive Summary & Mechanistic Insight

The Challenge: Why Standard Protocols Fail

Benzophenones (diaryl ketones) represent a unique challenge in reductive amination compared to aliphatic ketones or aldehydes. Two primary factors contribute to the failure of standard protocols (e.g.,

-

Steric Hindrance: The two bulky phenyl rings create significant steric crowding around the carbonyl carbon, severely retarding the nucleophilic attack of the amine.

-

Thermodynamic Equilibrium: The formation of the ketimine (Schiff base) intermediate is the rate-limiting step. Unlike aldehydes, where the equilibrium favors the imine, benzophenones favor the starting ketone. Without a driving force to remove water or coordinate the oxygen, the concentration of the reducible imine species remains negligible.

The Solution: Titanium(IV) Isopropoxide Mediation

To overcome these barriers, this guide utilizes Titanium(IV) isopropoxide (

-

Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing electrophilicity.

-

Chemical Dehydration: It irreversibly scavenges the water produced during imine formation, shifting the equilibrium toward the imine species (

).

Mechanistic Pathway

The following diagram illustrates the critical role of Titanium in shifting the equilibrium, a concept essential for troubleshooting low yields.

Caption: Figure 1. Mechanism of Ti-mediated reductive amination. Note the irreversible water capture (Red Arrow) that drives the unfavorable equilibrium forward.

Part 2: Experimental Protocols

Protocol A: The Bhattacharyya Method (Titanium-Mediated)

Recommended for: Small to mid-scale synthesis (mg to 100g), valuable intermediates, and difficult substrates.

Reagents & Equipment[1][2][3][4]

-

Substrate: Benzophenone derivative (1.0 equiv).

-

Amine: Primary amine (1.2–1.5 equiv). Note: If using amine-HCl salt, add 1.2 equiv of

. -

Lewis Acid: Titanium(IV) isopropoxide (1.25–1.5 equiv). Grade: 97%+.

-

Reductant: Sodium Borohydride (

) (1.0 equiv). -

Solvent: Absolute Ethanol (EtOH) or THF (anhydrous).

-

Quench: 2M Ammonium Hydroxide (

) or 1M NaOH.

Step-by-Step Procedure

-

Complexation (The "Aging" Step):

-

In a flame-dried flask under Nitrogen, dissolve the benzophenone (10 mmol) and amine (12-15 mmol) in absolute EtOH (15 mL).

-

Add

(15 mmol) dropwise via syringe. -

Critical: Stir at ambient temperature for 6–12 hours .

-

Checkpoint: Monitor by IR or TLC. The carbonyl peak (

) should disappear, replaced by the imine stretch (

-

-

Reduction:

-

Cool the reaction mixture to 0°C (ice bath).

-

Add

(10 mmol) carefully in portions. (Caution: Hydrogen gas evolution). -

Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.

-

-

Workup (The "Anti-Emulsion" Technique):

-

Standard water quench leads to unfilterable Ti-gels. Use this specific method:

-

Pour the reaction mixture into 2M aqueous ammonia (30 mL) .

-

Stir vigorously for 20 minutes. The Titanium will precipitate as a white/grey granular solid (

), not a gel. -

Filter through a Celite pad. Wash the pad with

. -

Extract the filtrate with

(3x). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Most products are obtained in >90% purity.[5] If necessary, purify via flash chromatography (typically Silica; Hexane/EtOAc + 1%

to prevent streaking).

-

Protocol B: Catalytic Hydrogenation

Recommended for: Large-scale manufacturing, "Green" chemistry requirements, or when Ti waste is unacceptable.

Reagents & Equipment[1][2][3][4]

-

Catalyst: 10% Pd/C (5 wt% loading) or Raney Nickel.

-

Solvent: Ethanol or Methanol.[6]

-

Hydrogen Source:

gas (balloon or Parr shaker at 50 psi).

Step-by-Step Procedure

-

Preparation:

-

Dissolve benzophenone (1.0 equiv) and amine (1.5–2.0 equiv) in Ethanol.

-

Optional: Add 4Å molecular sieves to assist imine formation (though less effective than Ti).

-

-

Hydrogenation:

-

Add Pd/C catalyst (carefully, under Argon flow to prevent ignition).

-

Purge vessel with

. -

Stir at room temperature under

atmosphere (50 psi preferred for benzophenones).

-

-

Monitoring & Control:

-

Risk: Over-reduction to diphenylmethane (hydrocarbon) is common if the reaction runs too long or is too acidic.

-

Control: Maintain neutral pH. Avoid acetic acid unless the amine is unreactive. Monitor strictly by HPLC.

-

-

Workup:

-

Filter through Celite to remove Pd/C.

-

Concentrate filtrate.

-

Part 3: The Self-Validating System (Troubleshooting)

Use the following logic flow to diagnose failures. This system relies on checking the intermediate state before committing to the reduction.

Caption: Figure 2. Decision tree for maximizing yield and avoiding workup failures.

Comparative Data: Protocol Efficiency

| Parameter | Protocol A: Ti-Mediated | Protocol B: Hydrogenation | Protocol C: NaBH3CN (Standard) |

| Conversion (Benzophenone) | >95% | 80–99% | <30% (Poor) |

| Reaction Time | 12–18 h | 24–48 h | 24–72 h |

| Selectivity | High (Mono-alkylation) | Moderate (Risk of over-reduction) | High |

| Scalability | Moderate (Ti waste) | High | Low (Cyanide waste) |

| Moisture Tolerance | High (Ti scavenges) | Low | Moderate |

References

-

Bhattacharyya, S. (1995).[7][8] Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines. The Journal of Organic Chemistry, 60(15), 4928–4929. Link

-

Bhattacharyya, S. (1995).[7][8] Titanium(IV) mediated reductive aminations of 1-adamantyl methyl ketone: facile preparation of potential antiviral agents rimantadine and its analogues.[7][9] Journal of the Chemical Society, Perkin Transactions 1, (15), 1845-1847. Link

-

Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[10] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[2][6][9][11] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] Link

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[11] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

- 1. DSpace [open.bu.edu]

- 2. designer-drug.com [designer-drug.com]